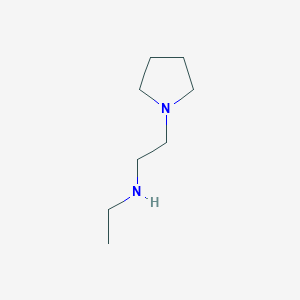

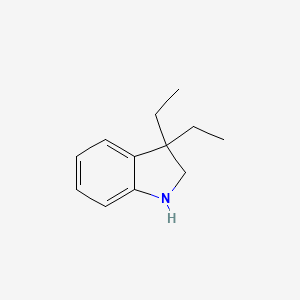

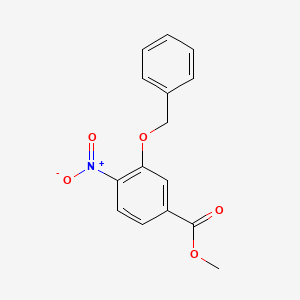

![molecular formula C8H12N2 B1355028 [(2-Methylphenyl)methyl]hydrazine CAS No. 51859-94-0](/img/structure/B1355028.png)

[(2-Methylphenyl)methyl]hydrazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“[(2-Methylphenyl)methyl]hydrazine” is a chemical compound with the linear formula C7H10N2 . It is also known as 1-(2-METHYLPHENYL)HYDRAZINE .

Synthesis Analysis

The synthesis of hydrazine derivatives, such as “[(2-Methylphenyl)methyl]hydrazine”, often involves the reaction of amines, hydrazines, hydrazides, and hydroxylamines with benzhydrylium ions and quinone methides . Another method involves the condensation of 2-aminopyridine with various substrates, mainly carbonyl compounds or alkenes .

Molecular Structure Analysis

The molecular structure of “[(2-Methylphenyl)methyl]hydrazine” can be represented by the InChI code: 1S/C8H12N2/c1-7-4-2-3-5-8(7)6-10-9;/h2-5,10H,6,9H2,1H3 . The molecular weight of this compound is 136.19 g/mol .

Chemical Reactions Analysis

Hydrazine derivatives, including “[(2-Methylphenyl)methyl]hydrazine”, can undergo various chemical reactions. For instance, they can participate in the Wolff-Kishner reduction, a reaction that converts aldehydes and ketones into alkanes .

科学的研究の応用

Antineoplastic Agents

- N,N'-Bis(arylsulfonyl)hydrazines, which include derivatives of [(2-Methylphenyl)methyl]hydrazine, have been synthesized and evaluated for antineoplastic (anticancer) activity. These compounds, capable of functioning as biological methylating agents, showed significant activity against certain types of leukemia and other rodent tumors (Shyam et al., 1985).

Fluorescent Probes for Hydrazine Detection

- Hydrazine derivatives have been used to develop fluorescent probes for detecting hydrazine, a chemical widely used in industries. These probes, based on mechanisms such as ortho-methoxy-methyl-ether assisted retro-aza-Henry type reaction, offer high selectivity and sensitivity. They have practical applications in areas like soil analysis and water quality testing (Jung et al., 2019).

Breast Cancer Research

- 4-Hydrazinylphenyl benzenesulfonate, a derivative of [(2-Methylphenyl)methyl]hydrazine, has been synthesized and tested for anti-cancer activity against breast cancer cell lines. This research provides a foundation for potential new treatments for breast cancer (Prasetiawati et al., 2022).

Role in Hemoglobin Chemistry

- Studies have explored the interaction between hydrazine derivatives and hemoglobin. These interactions are important for understanding the biochemical pathways involved in certain diseases and the mechanisms of certain drugs (Rudzik & Miller, 1963).

Synthesis of Complex Molecules

- Research into the synthesis of complex molecules using [(2-Methylphenyl)methyl]hydrazine derivatives has been conducted. These studies contribute to the field of organic chemistry and the development of new materials and pharmaceuticals (Naser & Sara, 2015).

将来の方向性

The future directions in the research and application of “[(2-Methylphenyl)methyl]hydrazine” and similar compounds could involve the development of new synthetic protocols for the eco-friendly, metal-free direct formation of derivatives with an imidazo[1,2-a]pyridine skeleton . This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .

特性

IUPAC Name |

(2-methylphenyl)methylhydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-7-4-2-3-5-8(7)6-10-9/h2-5,10H,6,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXRQTCDPQZMNSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50512269 |

Source

|

| Record name | [(2-Methylphenyl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2-Methylphenyl)methyl]hydrazine | |

CAS RN |

51859-94-0 |

Source

|

| Record name | [(2-Methylphenyl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

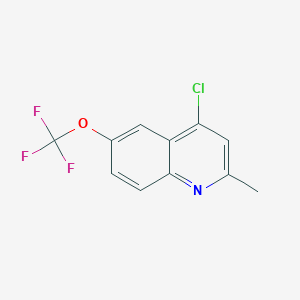

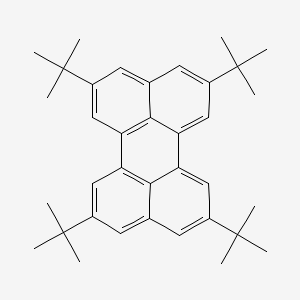

![Pyrido[3,4-g]isoquinoline-5,10-dione](/img/structure/B1354950.png)

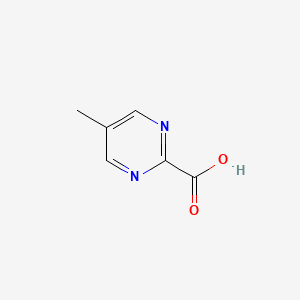

![Methyl imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1354972.png)